molecular formula C8H14N2O B1387871 Octahydropyrrolo[1,2-a][1,4]diazepin-5-one CAS No. 1000577-71-8

Octahydropyrrolo[1,2-a][1,4]diazepin-5-one

Cat. No. B1387871
M. Wt: 154.21 g/mol
InChI Key: AKLGFFJQGYPBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrrolo[1,2-a][1,4]diazepin-5-one is a chemical compound with the CAS Number: 1000577-71-8 . It has a molecular weight of 154.21 . The IUPAC name for this compound is octahydro-5H-pyrrolo[1,2-a][1,4]diazepin-5-one .


Molecular Structure Analysis

The molecular structure of Octahydropyrrolo[1,2-a][1,4]diazepin-5-one contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

Octahydropyrrolo[1,2-a][1,4]diazepin-5-one is an oil at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Organic Chemistry

  • Scientific Field : Organic Chemistry
  • Application Summary : Octahydropyrrolo[1,2-a][1,4]diazepin-5-one is used in the synthesis of 1,5-benzodiazepine-2,3-dicarboxylates . These compounds are important because they exhibit a wide range of pharmacological and biological activities, such as antidepressant, anti-inflammatory, anticonvulsant, antiepileptic, antibacterial, and analgesic .
  • Methods of Application : The synthesis of 1,5-benzodiazepine-2,3-dicarboxylates is achieved by one-pot three-component domino reactions in the presence of a catalytic amount of γ-Fe 2 O 3 @SiO 2 /Ce (OTf) 3 in EtOH at ambient temperature . A total of 32 2,5-dihydro-1 H -1,5-benzodiazepine-2,3-dicarboxylates and 2-methyl-2,3-dihydro-1 H -1,5-benzodiazepine-2,3-dicarboxylates with enamine or imine structure of the heterocycle, respectively, were obtained in good yields by reacting substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate .
  • Results or Outcomes : The salient features of this reaction include short reaction time, mild reaction conditions, moderate to excellent yields, recyclability of the catalyst, and wide substrate scope .

Synthesis of 1,4-Benzodiazepine-5-one Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used in the synthesis of 1,4-benzodiazepine-5-one derivatives, which possess remarkable biological activities .
  • Methods of Application : The approach involves anthranilamide reacting with cyano-ester epoxide in free-solvent conditions, using Ni2P2O7 as a new heterogeneous catalyst .
  • Results or Outcomes : By optimizing reaction conditions, including the solvent and the amount of the catalyst, excellent yields of up to 95% for 1,4-benzodiazepine-5-one derivatives were achieved in a considerably shorter reaction time and green reaction conditions .

Synthesis of Midazolam and Its Analogues

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Midazolam, an imidazobenzodiazepine, has been synthesized using isocyanide reagents . Midazolam is an important medicinal compound with various pharmacological properties such as anesthetic, sedative, hypnotic, anticonvulsant, muscle relaxant, and anxiolytic activities .
  • Methods of Application : In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .
  • Results or Outcomes : Two improved and scalable methods for the synthesis of midazolam and its analogues have been described . The methods resulted in satisfactory yield and decreased the number of synthetic steps compared to previous methods .

Synthesis of 1,5-Benzodiazepine-2,3-Dicarboxylates

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used in the synthesis of 1,5-benzodiazepine-2,3-dicarboxylates by one-pot three-component domino reactions . These compounds exhibit a wide range of pharmacological and biological activities .
  • Methods of Application : The synthesis is achieved in the presence of a catalytic amount of γ-Fe 2 O 3 @SiO 2 /Ce (OTf) 3 in EtOH at ambient temperature . A total of 32 2,5-dihydro-1 H -1,5-benzodiazepine-2,3-dicarboxylates and 2-methyl-2,3-dihydro-1 H -1,5-benzodiazepine-2,3-dicarboxylates with enamine or imine structure of the heterocycle, respectively, were obtained in good yields .
  • Results or Outcomes : The salient features of this reaction include short reaction time, mild reaction conditions, moderate to excellent yields, recyclability of the catalyst, and wide substrate scope .

Synthesis of Pyrrolo[1,4]Benzodiazepines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrrolo[1,4]benzodiazepines are tricyclic compounds that possess a wide range of biological activities . Several derivatives of the less studied pyrrolo[1,2-d][1,4]benzodiazepines were found to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors .
  • Methods of Application : The synthesis of these compounds involves specific chemical reactions .
  • Results or Outcomes : The broad spectrum of biological activities of pyrrolo[1,2-a][1,4]benzodiazepines has maintained the interest of researchers to date .

Safety And Hazards

The safety information for Octahydropyrrolo[1,2-a][1,4]diazepin-5-one includes several hazard statements: H302, H315, H319, H320, H335 . The precautionary statements include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . It may cause respiratory irritation .

properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-4-9-6-7-2-1-5-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLGFFJQGYPBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydropyrrolo[1,2-a][1,4]diazepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Reactant of Route 2
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Reactant of Route 3
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Reactant of Route 4
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Reactant of Route 5
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Reactant of Route 6
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one

Citations

For This Compound
1
Citations
RN CAS - Octahydropyrrolo [1, 2-a][1, 4] diazepin-5-one
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.